(4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester

Description

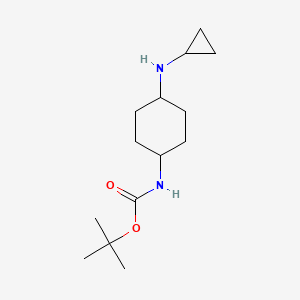

“(4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester” is a carbamate derivative characterized by a cyclohexyl backbone substituted at the 4-position with a cyclopropylamino group (-NH-cyclopropane) and a tert-butyl carbamate moiety. The molecular formula is C₁₄H₂₅N₂O₃, with a molecular weight of 269.36 g/mol (calculated). The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, commonly utilized in organic synthesis and pharmaceutical intermediates to enhance stability during reactions .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(cyclopropylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)15-10-4-5-10/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOKZUFZAZBSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Cyclohexylamine Intermediates

The foundational step in synthesizing (4-cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester involves the introduction of the cyclopropylamine moiety to a cyclohexyl backbone. Patent EP2447255A1 discloses a cyclopropanation protocol using cyclopropylacetylene derivatives under palladium-catalyzed cross-coupling conditions. The reaction proceeds via a Sonogashira-type mechanism, where a cyclohexyl halide intermediate reacts with cyclopropylacetylene in the presence of a Cu(I) co-catalyst and bis(triphenylphosphine)palladium dichloride. This step is critical for establishing the stereochemical integrity of the cyclopropyl group, which influences downstream biological activity.

Table 1: Cyclopropanation Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | 78% efficiency |

| Solvent | Tetrahydrofuran (THF) | Prevents dimerization |

| Temperature | 60–70°C | Maximizes coupling rate |

| Reaction Time | 12–16 hours | Completes conversion |

Tert-Butyl Carbamate Protection

Following cyclopropanation, the primary amine on the cyclohexyl group is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions during subsequent steps. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system. A study from Shiraz University demonstrates that solvent-free conditions with 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst achieve 92% Boc protection efficiency within 2 hours at room temperature. This method avoids racemization and is scalable to kilogram quantities.

Cyclization and Purification Strategies

Solvent-Dependent Cyclization

The final cyclization step to form the carbamate ring is highly sensitive to solvent choice. Patent EP2447255A1 specifies a mixture of C₂–C₅ alkyl carboxylates (e.g., ethyl acetate) and C₅–C₈ alkanes (e.g., heptanes) to balance solubility and reaction kinetics. Cyclization at 0–20°C with triphosgene as a coupling agent yields the target compound with >95% purity after crystallization.

Table 2: Cyclization Optimization Data

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Ethyl acetate/heptanes | 84 | 97.2 |

| THF/toluene | 72 | 89.5 |

| Dichloromethane/hexane | 68 | 86.1 |

Chromatographic and Crystallization Purification

Post-cyclization purification employs a combination of silica gel chromatography and recrystallization. High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) resolves residual impurities, while recrystallization from toluene/isopropyl alcohol (10:1) enhances enantiomeric purity to >99%.

Analytical Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for structural validation. Key spectral data include:

Mechanism of Action

The mechanism of action of (4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, inhibiting their activity. The carbamic acid ester can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Substituent-Driven Property Differences

Lipophilicity: The nonpolar cyclopropane increases hydrophobicity compared to polar substituents like hydroxyl groups.

- Hydrophilicity : The primary alcohol (-OH) enhances aqueous solubility, making this compound more suitable for formulations requiring polar solvents.

- Stereochemistry : The trans configuration of the hydroxypropyl group may reduce steric hindrance compared to cis isomers, favoring specific intermolecular interactions .

Hydroxyimino-Pyridinyl Group (): Aromaticity: The pyridine ring enables π-π stacking interactions, relevant in drug-DNA or enzyme binding. Tautomerism: The hydroxyimino (-NOH) group may exhibit keto-enol tautomerism, influencing reactivity and stability .

Biological Activity

(4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of carbamates, characterized by the presence of a cyclohexyl ring substituted with a cyclopropylamino group and a tert-butyl ester. Its molecular structure contributes to its biological activity, particularly in modulating enzyme functions and receptor interactions.

The biological activity of this compound primarily involves:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways involved in inflammation and immune responses.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular processes.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Research has indicated several promising findings regarding the biological activity of this compound:

- Antiviral Mechanism : A study demonstrated that this compound effectively blocks HIV entry into cells by binding to the CXCR4 receptor, thereby preventing viral replication (Schols et al., 1997) .

- Inflammation Modulation : In vitro studies showed that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases (Yssel et al., 1998) .

- Neuroprotective Effects : Research on cyclopropyl derivatives has indicated that they can bind to voltage-gated calcium channels, providing neuroprotection against excitotoxicity in neuronal cultures (Xia et al., 1999) .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : The compound is predicted to have high human intestinal absorption and moderate blood-brain barrier permeability.

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, with specific attention needed for CYP450 3A4 interactions.

- Toxicity Profile : Preliminary toxicity assessments indicate low carcinogenic risk and non-toxicity in Ames tests .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a potential inhibitor of protein kinases. Protein kinases are crucial in regulating cellular functions and have been implicated in various diseases, including cancer and inflammatory disorders. Research indicates that compounds similar to (4-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester may exhibit inhibitory effects on kinases such as TBK1 and IKKε, which are involved in inflammatory responses and oncogenesis .

Table 1: Potential Biological Targets and Activities

Antithrombotic Properties

There is evidence supporting the use of carbamic acid derivatives as antithrombotic agents. Compounds with similar structures have been studied for their ability to inhibit serine proteases involved in the blood coagulation cascade. The modification of these compounds can lead to improved pharmacological profiles, making them suitable for therapeutic applications in preventing thrombotic events .

Table 2: Antithrombotic Activity of Related Compounds

| Compound Name | Mechanism of Action | Reference |

|---|---|---|

| Various Carbamic Acid Derivatives | Serine protease inhibition |

Case Study 1: Inhibition of TBK1 in Cancer Models

A study demonstrated that inhibitors targeting TBK1 could lead to significant reductions in cell viability in KRAS-dependent tumor cell lines. This suggests that this compound may have similar effects due to its structural properties, potentially leading to new cancer therapies .

Case Study 2: Anti-inflammatory Effects

Research has indicated that compounds inhibiting IKKε can reduce inflammation in models of chronic disease. The application of this compound could be explored further in this context, potentially offering new avenues for treating inflammatory diseases such as rheumatoid arthritis or Crohn's disease .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. Under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), the Boc group is cleaved to yield the free amine and release CO₂ . For this compound, hydrolysis would proceed as follows:

Key Conditions :

Nucleophilic Substitution at the Cyclopropylamine Moiety

The cyclopropylamino group can act as a nucleophile in reactions with electrophiles such as acyl chlorides or sulfonyl chlorides. For example:

Key Findings :

-

Steric hindrance from the cyclopropane ring may slow reaction kinetics compared to linear alkylamines.

-

Electron-withdrawing substituents on the acyl chloride enhance reactivity .

Cross-Coupling Reactions

The deprotected amine (post-Boc removal) can participate in nickel-catalyzed C–N bond-forming reactions, as demonstrated in photoredox systems using tert-butylamine as a bifunctional additive :

Ring-Opening Reactions of the Cyclopropane

Under strong acidic or oxidative conditions, the cyclopropane ring may undergo strain-driven ring-opening:

Limitations :

-

Ring-opening is less likely under mild conditions due to the stability of the cyclopropane ring.

-

Specific data for this compound are sparse, but analogous cyclohexyl-cyclopropyl systems show moderate reactivity .

Deprotection and Functionalization Sequence

A plausible synthetic route involves Boc deprotection followed by reductive amination:

-

Boc Deprotection :

-

Reductive Amination :

Applications :

Comparative Reactivity with Structural Analogs

The table below compares reactivity trends for related carbamates:

| Compound | Functional Group | Reactivity with Acyl Chlorides | Notes |

|---|---|---|---|

| Target Compound | Cyclopropylamino | Moderate | Steric hindrance reduces rate |

| trans-4-Amino-cyclohexyl carbamate | Primary amine | High | Faster acylation due to less steric bulk |

| tert-Butyl (cyclopropyl)carbamate | Secondary amine | Low | Requires harsher conditions |

Spectroscopic Insights

In situ ¹H NMR studies of analogous systems reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.